molecular formula C3H5F3O B14239186 Oxirane--trifluoromethane (1/1) CAS No. 525577-19-9

Oxirane--trifluoromethane (1/1)

Cat. No.: B14239186
CAS No.: 525577-19-9
M. Wt: 114.07 g/mol
InChI Key: BKCJIKSYQYTUKC-UHFFFAOYSA-N
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Description

Oxirane–trifluoromethane (1/1) is a molecular complex comprising oxirane (ethylene oxide, C₂H₄O) and trifluoromethane (CHF₃) in a 1:1 stoichiometric ratio. The interaction between these molecules likely involves weak van der Waals forces or dipole-dipole interactions due to oxirane’s polarity and trifluoromethane’s electronegative fluorine atoms.

Properties

CAS No.

525577-19-9

Molecular Formula

C3H5F3O

Molecular Weight

114.07 g/mol

IUPAC Name

fluoroform;oxirane

InChI

InChI=1S/C2H4O.CHF3/c1-2-3-1;2-1(3)4/h1-2H2;1H

InChI Key

BKCJIKSYQYTUKC-UHFFFAOYSA-N

Canonical SMILES

C1CO1.C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing (trifluoromethyl)oxirane involves the reaction of 3,3,3-trifluoropropene with N-bromosuccinimide in acetic acid at 65-70°C. This reaction yields 3-acetoxy-2-bromo-1,1,1-trifluoropropane, which is then treated with an alkali to produce (trifluoromethyl)oxirane .

Industrial Production Methods: Industrial production of (trifluoromethyl)oxirane typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of (trifluoromethyl)oxirane involves its reactivity due to the strained three-membered ring and the electron-withdrawing effects of the trifluoromethyl group. These properties make it highly reactive towards nucleophiles, leading to ring-opening reactions that form various functionalized products. The trifluoromethyl group also imparts unique electronic properties, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Oxirane (Ethylene Oxide)

  • Propylene Oxide (C₃H₆O) :
    • Reactivity: Less electrophilic than oxirane due to steric hindrance from the methyl group, slowing ring-opening reactions.
    • Applications: Used in polyurethane foams, contrasting with oxirane’s role in medical sterilization .
  • Epichlorohydrin (C₃H₅ClO): Higher toxicity and carcinogenicity compared to oxirane. Reactivity: Enhanced by the electron-withdrawing chlorine atom, making it more reactive in epoxy resin synthesis .

Fluorinated Methane Derivatives

  • Trifluoromethane (CHF₃) vs.
  • Difluoromethane (CH₂F₂) :
    • Lower GWP (675) but higher flammability, limiting its use compared to CHF₃ in refrigeration .

Comparison with Pharmaceutical Fluorinated Compounds

The provided evidence lists fluorinated thioxanthenones (e.g., 2-Trifluoromethylthioxanthone, CAS 1693-28-3) and antipsychotics like flupentixol. These compounds share trifluoromethyl groups with CHF₃, which enhance metabolic stability and lipophilicity. However, unlike the inert CHF₃, pharmaceutical fluorinated compounds are designed for bioactivity, often targeting neurotransmitter receptors .

Environmental and Health Risks

  • Oxirane: Classified as a carcinogen (EPA Group B1) with a permissible exposure limit (PEL) of 1 ppm over 8 hours.
  • Trifluoromethane: Non-toxic at occupational exposure limits (5000 ppm) but poses severe climate risks due to GWP .

Data Gaps and Future Research Needs

The specific physicochemical properties (e.g., binding energy, thermal stability) of the Oxirane–CHF₃ complex remain uncharacterized in the provided evidence. Further studies using crystallography (as referenced in phosphazene research ) or computational modeling are needed to elucidate its structure and applications.

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